![molecular formula C17H17N3O3 B2901175 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide CAS No. 1796948-44-1](/img/structure/B2901175.png)
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound with a molecular formula of C22H22N2O3.
Wirkmechanismus
The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide in lab experiments is its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, it has been shown to have anticancer and anti-inflammatory properties, making it a potential candidate for further research in these areas. One limitation of using N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide. One direction is to further study its potential use as a drug delivery system, particularly for the treatment of brain diseases. Another direction is to study its mechanism of action to better understand its effects on cancer cells and inflammation. Additionally, further research could investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Synthesemethoden
The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide involves a multi-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate to form 4-(2-oxo-2-phenylethyl)phenol. The second step involves the reaction of 4-(2-oxo-2-phenylethyl)phenol with hydrazine hydrate to form 4-(2-hydrazinyl-2-phenylethyl)phenol. The third step involves the reaction of 4-(2-hydrazinyl-2-phenylethyl)phenol with 2-bromo-5-fluorobenzoic acid to form N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties as it has been shown to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(16-9-12-3-1-2-4-15(12)23-16)19-13-10-18-20(11-13)14-5-7-22-8-6-14/h1-4,9-11,14H,5-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEMOODULMIWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.